5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-9(12-14-7)10(13)11-5-8-2-3-15-6-8/h2-4,6H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNBHHFMOMUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method involves the reaction of 3-thiophenemethylamine with 5-methylisoxazole-3-carboxylic acid under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods typically involve eco-friendly conditions and reagents, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it can interact with ion channels and neurotransmitter receptors, contributing to its anticonvulsant and antidepressant activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiophene Moiety
- Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl: Compounds like n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide () differ in the thiophene attachment position. Methylthiophene Derivatives: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () introduces a methyl group on the thiophene ring, enhancing lipophilicity and possibly modulating target engagement .
Amide Substituent Diversity
- Aryl vs. Heteroaryl Groups :
- Diarylisoxazole carboxamides such as N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide () replace the thiophenemethyl group with chlorinated or fluorinated aryl rings. These substitutions may improve potency in mitochondrial inhibition assays due to electron-withdrawing effects .
- Sulfonamide Derivatives : 5-Methyl-N-(4-sulfamoylphenethyl)isoxazole-3-carboxamide () incorporates a sulfamoylphenethyl group, enhancing solubility via polar interactions, a contrast to the hydrophobic thiophenemethyl group in the target compound .
Isoxazole Core Modifications
- Methyl Substitution : The 5-methyl group is conserved in many analogs (e.g., ), suggesting its role in stabilizing the isoxazole ring or optimizing steric fit in biological targets.
- Phenyl and Nitro-Thiazole Substitutions : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide () replaces the thiophene with phenyl and nitro-thiazole groups, introducing strong electron-withdrawing effects that could influence reactivity or target selectivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
5-Methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the thiophen-3-ylmethyl substituent contributes to its unique chemical properties, enhancing its interaction with various biological targets.
The biological activity of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects.
- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in cancer cells, particularly in the G0/G1 phase .
- Selective Cytotoxicity : It exhibits selective toxicity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapy .
1. Anticancer Activity
Research indicates that 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide demonstrates promising anticancer properties. A study evaluated various isoxazole derivatives against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 2.3 |
| 5r | MCF7 | >40 |
| 5t | HCT116 | 20–40 |
The results indicate that these compounds can inhibit cell proliferation effectively at low concentrations, showcasing their potential as novel anticancer agents .
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 30 |
| K. pneumoniae | 19 |
These findings suggest its potential use in developing new antimicrobial therapies .
3. Analgesic and Anti-inflammatory Effects
In preclinical studies, the compound exhibited significant analgesic and anti-inflammatory effects, making it a candidate for treating pain-related conditions. The mechanism involves modulation of pain pathways through enzyme inhibition.
Case Studies
Case Study 1: Anticancer Evaluation
A recent study focused on the anticancer activity of isoxazole derivatives, including 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. The researchers conducted sulforhodamine B assays on various cancer cell lines (Huh7, MCF7, HCT116) and found that certain derivatives showed potent cytotoxicity with IC50 values ranging from 2.3 µM to >40 µM, indicating selective activity against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated that it could inhibit bacterial growth effectively at concentrations comparable to established antibiotics like ceftriaxone, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?
The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a thiophen-3-ylmethylamine via an acid chloride intermediate. Key steps include:
- Acid activation : Reacting the isoxazole carboxylic acid with thionyl chloride (SOCl₂) in dry THF under reflux to form the reactive acid chloride .
- Amide coupling : Adding the amine (thiophen-3-ylmethylamine) and triethylamine (Et₃N) as a base to facilitate nucleophilic substitution .
- Purification : Reverse-phase HPLC is recommended for isolating high-purity product, as demonstrated in analogous isoxazole carboxamide syntheses (e.g., 18–47% yields) .
- Critical parameters : Solvent dryness, stoichiometric control of SOCl₂ (1.43 equiv), and inert atmosphere to avoid side reactions .
Q. How can this compound be characterized using spectroscopic and analytical methods?
- 1H/13C NMR : Key diagnostic signals include:
- Isoxazole ring protons (δ 6.0–7.0 ppm) and thiophene aromatic protons (δ 7.2–7.5 ppm) .
- Methyl groups on the isoxazole (δ ~2.2 ppm) and thiophenemethyl (δ ~4.5 ppm) .
Q. What safety protocols are essential for handling this compound in the laboratory?
Based on analogous isoxazole carboxamides:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (STOT Category 3 respiratory irritation) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity?
- Mitochondrial assays : Test effects on mitochondrial membrane potential using isolated mouse liver mitochondria and fluorescent probes (e.g., Rh123) .
- Enzyme inhibition : Screen against kinases or viral proteases via fluorescence polarization or calorimetry, as seen with diarylisoxazole carboxamides .
- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays, with 1% DMSO as vehicle control .
Q. How can contradictory data in biological assays be resolved?
- Purity verification : Re-characterize batches via HPLC and NMR to rule out impurities .
- Solvent effects : Test DMSO concentration impacts (e.g., mitochondrial assays show sensitivity at >1% DMSO) .
- Biological variability : Replicate experiments across multiple cell lines or primary cultures to confirm target specificity .
Q. What computational strategies predict its interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., GSK-3β) or viral proteases .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (e.g., AMBER/CHARMM force fields) .
- Quantum chemical calculations : Optimize reaction pathways for synthesis using ICReDD’s computational-experimental feedback loop .
Q. How can substituent modifications enhance its pharmacological profile?
- SAR studies : Compare analogs with substituents on the thiophene (e.g., halogenation) or isoxazole (e.g., methyl → trifluoromethyl) for improved potency .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyridine to modulate lipophilicity and metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
